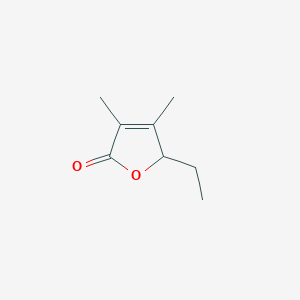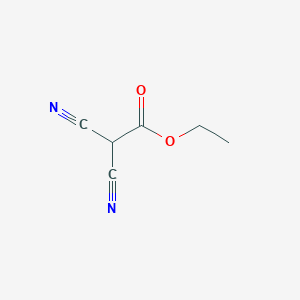![molecular formula C18H16ClN3 B14435096 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine CAS No. 83008-58-6](/img/structure/B14435096.png)
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with a naphthylamine derivative. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-2-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(2-Methoxyphenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Bromophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Iodophenyl)diazenyl]-N-ethylnaphthalen-2-amine
Uniqueness
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
83008-58-6 |
|---|---|
Molecular Formula |
C18H16ClN3 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C18H16ClN3/c1-2-20-17-12-11-13-7-3-4-8-14(13)18(17)22-21-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |
InChI Key |
DMDCXTCQQQFXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)




![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)





![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
